(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile
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Description
(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C21H15ClN4S2 and its molecular weight is 422.95. The purity is usually 95%.
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Biological Activity
(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H15ClN4S2
- Molecular Weight : 423.0 g/mol
- CAS Number : 441743-10-8
The structure contains a thiazole ring, a cyanovinyl group, and a chlorophenyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- Studies have demonstrated that derivatives of nicotinonitrile, including this compound, possess significant anticancer properties. For instance, a related nicotinonitrile hybrid showed greater anticancer potential than doxorubicin against various cancer cell lines, particularly HepG-2 cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antioxidant Properties
- Inhibition of Key Enzymes
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
- Survivin Inhibition : It targets survivin, an anti-apoptotic protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells .
- PI3K Pathway Modulation : By inhibiting PI3Kδ, the compound disrupts signaling pathways that promote tumorigenesis and metastasis .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Efficacy : A study reported that a similar nicotinonitrile derivative exhibited an IC50 value of 0.6 µM against EGFR, showcasing its potential as a targeted cancer therapy .
- Neuroprotective Effects : In vivo studies demonstrated that the compound could protect dopaminergic neurons from inflammation-induced damage in models of Parkinson's disease, indicating its neuroprotective capabilities .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-[2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1,3-thiazol-4-yl]-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4S2/c1-3-27-20-16(11-24)9-18(13(2)25-20)19-12-28-21(26-19)15(10-23)8-14-4-6-17(22)7-5-14/h4-9,12H,3H2,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLUXFUBZEEQL-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.